molecular formula C13H14N4OS B6519981 2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 946351-04-8

2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No. B6519981
CAS RN: 946351-04-8
M. Wt: 274.34 g/mol
InChI Key: DOIYJVGBLTVMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . They are of prime importance due to their extensive therapeutic uses .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has attracted enormous attention . Various synthetic protocols have been developed, including the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with other compounds in the presence of a catalytic amount of piperidine . Another synthesis route is based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with other compounds in refluxing ethanol . Another strategy involves the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their unique heterocyclic structure. They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . The N–C–S linkage in the skeleton has been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of small molecules on cell behavior and gene expression. This compound has also been used to study the effects of drugs on the nervous system, as well as to study the effects of various environmental pollutants on the human body. Additionally, this compound has been used to study the effects of various hormones on the endocrine system.

Mechanism of Action

Target of Action

The compound 2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

The compound affects various biochemical pathways. It has been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific pathways affected would depend on the particular target enzyme or receptor that the compound interacts with.

Pharmacokinetics

The pharmacokinetics of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied in silico

Result of Action

The result of the compound’s action would be dependent on its specific targets and the biochemical pathways it affects. Given its reported pharmacological activities, the compound could potentially have effects such as inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, and others .

Advantages and Limitations for Lab Experiments

The use of 2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying various biological processes. However, there are some limitations to using this compound in laboratory experiments. It has a short half-life, which means that it must be used quickly in order to achieve the desired effects. Additionally, this compound has not been extensively studied, so the effects of long-term use are not known.

Future Directions

There are a number of potential future directions for the study of 2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide. These include further research into the biochemical and physiological effects of this compound, as well as the potential applications of this compound in drug development. Additionally, further research could be conducted into the long-term effects of this compound on the human body, as well as the potential therapeutic applications of this compound. Finally, further research could be conducted into the potential toxic effects of this compound, as well as the potential environmental implications of using this compound in laboratory experiments.

Synthesis Methods

2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can be synthesized using a two-step process. The first step involves the reaction of 3-methylphenol and N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide in a solvent such as dichloromethane. This reaction produces two compounds, 3-methylphenol and N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide, which can then be reacted in the second step. The second step involves the reaction of the two compounds in a solvent such as ethyl acetate. This reaction produces this compound as the final product.

Biochemical Analysis

Biochemical Properties

2-(3-methylphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression, ultimately influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation . The compound’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules is crucial for its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are likely due to the compound’s ability to modulate key signaling pathways and regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions are essential for the compound’s localization and accumulation in specific tissues and cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-3-2-4-10(7-9)8-11(18)14-12-15-16-13-17(12)5-6-19-13/h2-4,7H,5-6,8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIYJVGBLTVMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.